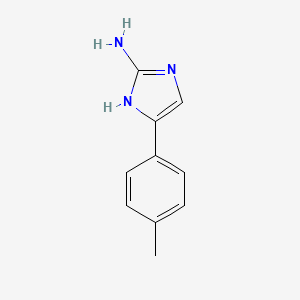

5-(4-methylphenyl)-1H-imidazol-2-amine

Descripción

Significance of Imidazole (B134444) Heterocycles in Drug Discovery

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a cornerstone in the field of medicinal chemistry. researchgate.netlongdom.org Its prevalence in nature is underscored by its presence in essential biological molecules such as the amino acid histidine, purines in DNA, and the neurotransmitter histamine. researchgate.netsciencescholar.us This natural occurrence has inspired chemists to explore the synthetic versatility of the imidazole scaffold, leading to its incorporation into a vast array of therapeutic agents. longdom.org

The significance of the imidazole nucleus in drug design can be attributed to several key features. Its aromatic nature and the presence of two nitrogen atoms allow for a variety of non-covalent interactions, including hydrogen bonding, and coordination with metal ions in metalloenzymes. researchgate.net Furthermore, the imidazole ring is a bioisostere for other five-membered heterocycles like pyrazole (B372694) and triazole, enabling chemists to fine-tune the physicochemical and pharmacological properties of drug candidates. researchgate.net Consequently, imidazole derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antifungal, antiviral, anti-inflammatory, and antihypertensive properties. ijpsonline.com

The 2-Aminoimidazole Scaffold as a Pharmacologically Privileged Structure

Within the diverse family of imidazole-containing compounds, the 2-aminoimidazole (2-AI) moiety stands out as a particularly privileged scaffold in pharmacology. mdpi.com This structural motif is found in a number of marine natural products, many of which exhibit potent biological activities. researchgate.net The 2-amino group imparts specific electronic and hydrogen-bonding characteristics that are crucial for molecular recognition by biological targets.

The 2-AI scaffold is considered a bioisostere of a guanidinium (B1211019) group, which is known to participate in key interactions with biological receptors. mdpi.com This mimicry allows 2-AI derivatives to effectively target a range of enzymes and receptors. The therapeutic potential of this scaffold is exemplified by its presence in several FDA-approved drugs, highlighting its clinical relevance. nih.gov

Overview of 5-(4-methylphenyl)-1H-imidazol-2-amine within the Broader Context of Imidazole Chemistry

The compound this compound belongs to the class of 2,5-disubstituted imidazoles. The presence of the 2-amino group places it within the pharmacologically significant 2-aminoimidazole family. The 5-position is substituted with a 4-methylphenyl (p-tolyl) group, a common substituent in medicinal chemistry that can influence the compound's lipophilicity, metabolic stability, and potential for π-π stacking interactions with biological targets.

While this specific compound may not be as extensively studied as some other imidazole derivatives, its structural features suggest potential for biological activity. Its close relative, 5-(p-tolyl)-1H-imidazole-2-carbonitrile, is a known intermediate in the synthesis of the fungicide cyazofamid, indicating that this substitution pattern is of interest in the development of biologically active molecules. google.com The study of this compound and its analogs can, therefore, contribute to a deeper understanding of the structure-activity relationships within the 2-aminoimidazole class and potentially lead to the discovery of new therapeutic agents.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 60472-16-4 sigmaaldrich.com |

| Molecular Formula | C₁₀H₁₁N₃ |

| Molecular Weight | 173.21 g/mol |

| Appearance | Solid |

Synthesis of this compound

The synthesis of 2-aminoimidazoles can be achieved through various synthetic routes. A common and effective method involves the condensation of an α-haloketone with a guanidine (B92328) derivative. mdpi.commdpi.com For the synthesis of this compound, a plausible route would involve the reaction of 2-bromo-1-(4-methylphenyl)ethan-1-one with guanidine.

This reaction typically proceeds via an initial nucleophilic substitution of the bromine atom by one of the nitrogen atoms of guanidine, followed by an intramolecular cyclization and dehydration to form the imidazole ring. The use of a base is often required to neutralize the hydrobromic acid formed during the reaction.

Physicochemical Characteristics

Spectroscopic Data

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the p-tolyl group, typically in the range of δ 7.0-8.0 ppm. A singlet for the methyl group protons would appear around δ 2.3 ppm. The imidazole ring proton would likely resonate as a singlet in the δ 6.8-7.2 ppm region. The protons of the amino group would appear as a broad singlet, the chemical shift of which can be concentration-dependent. mdpi.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would display signals for the carbon atoms of the imidazole ring, with the C2 carbon bearing the amino group appearing at a characteristic downfield shift. The carbons of the p-tolyl group and the methyl carbon would also be observable at their expected chemical shifts. mdpi.com

Infrared (IR) Spectroscopy: The IR spectrum is anticipated to show characteristic N-H stretching vibrations for the primary amine group in the region of 3300-3500 cm⁻¹. C-H stretching vibrations for the aromatic and methyl groups would be observed around 2900-3100 cm⁻¹. The C=N and C=C stretching vibrations of the imidazole and phenyl rings are expected in the 1500-1650 cm⁻¹ region. mdpi.com

Crystallographic Data

No experimental crystallographic data for this compound has been found in the searched literature. The determination of its crystal structure would provide valuable insights into its three-dimensional conformation and intermolecular interactions, such as hydrogen bonding patterns involving the 2-amino group and the imidazole nitrogen atoms.

Biological and Pharmacological Activities

The biological and pharmacological activities of this compound have not been extensively reported. However, based on the well-established importance of the 2-aminoimidazole scaffold, it can be hypothesized that this compound may exhibit a range of biological effects. Derivatives of 2-aminoimidazoles are known to possess antimicrobial, anticancer, and anti-inflammatory properties. sciencescholar.usijpsonline.com

For instance, some 2-aminoimidazole derivatives have shown potential as inhibitors of bacterial biofilm formation, making them attractive candidates for the development of new antibiotics. The structural similarity to marine alkaloids with known biological activities further suggests that this compound could be a valuable starting point for the synthesis of novel bioactive compounds. Further research is warranted to explore the full pharmacological profile of this and related compounds.

Structure

3D Structure

Propiedades

IUPAC Name |

5-(4-methylphenyl)-1H-imidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c1-7-2-4-8(5-3-7)9-6-12-10(11)13-9/h2-6H,1H3,(H3,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUUWJSLGMMTAGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=C(N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40508434 | |

| Record name | 5-(4-Methylphenyl)-1H-imidazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40508434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60472-16-4 | |

| Record name | 5-(4-Methylphenyl)-1H-imidazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40508434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanisms of Biological Action of 5 4 Methylphenyl 1h Imidazol 2 Amine and Imidazole Analogs

Molecular Interactions and Binding Mechanisms

The imidazole (B134444) scaffold is a versatile platform for designing molecules that can engage in a variety of non-covalent interactions with biological macromolecules. These interactions, including hydrogen bonding and π-π stacking, are fundamental to the ligand-receptor and ligand-enzyme binding profiles of these compounds.

Hydrogen Bonding and π-π Stacking Interactions with Biological Targets

The imidazole ring, with its nitrogen atoms, can act as both a hydrogen bond donor and acceptor, a crucial feature for interaction with biological targets. For instance, the 1-H-imidazole-2-carboxamide has been shown to form hydrogen-bonded complexes with all four naturally occurring DNA bases. nih.govresearchgate.net This interaction is vital for its potential application in DNA sequencing. nih.govresearchgate.net The ability to form these bonds is a common characteristic of imidazole-containing compounds and is often a key determinant of their biological activity. nih.gov

Ligand-Receptor and Ligand-Enzyme Binding Profiles

The binding of imidazole analogs to receptors and enzymes is a highly specific process governed by the three-dimensional structure of both the ligand and the binding site. The diverse structures of imidazole derivatives allow them to target a wide range of biological molecules.

For instance, certain 2-(4-fluorophenyl)-1H-benzo[d]imidazole derivatives have been identified as positive allosteric modulators of the α1β2γ2GABA-A receptor. nih.gov Molecular docking studies revealed that the placement of a methyl group on the benzimidazole (B57391) scaffold is critical for proper orientation within the allosteric binding site at the α1/γ2 interface, enabling crucial aromatic interactions with residues such as αPhe100, αHis102, and αTyr210. nih.gov An incorrect orientation, as seen with a 5-methyl derivative, leads to steric hindrance and abolishes receptor interaction. nih.gov

In the context of enzyme inhibition, the binding of imidazole-based compounds to the active site is often characterized by key hydrogen bonding and hydrophobic interactions. For example, docking studies of imidazo[2,1-b]thiazole (B1210989) derivatives with 15-lipoxygenase (15-LOX) revealed that hydrophobic interactions are a major driver of the binding process. nih.gov Similarly, the selective inhibition of cyclooxygenase-2 (COX-2) by 4,5-diarylimidazole derivatives is attributed to the interaction of a para-substituted aryl group with a specific region of the enzyme's active site. researchgate.net The design of N-((1-benzyl-2-(methylsulfonyl)-1H-imidazol-5-yl)methyl)-4-methoxyaniline as a selective COX-2 inhibitor was guided by docking simulations showing that the methylsulfonyl group establishes a critical hydrogen bond with Arg513 in the enzyme's active site. brieflands.com

Enzyme Inhibition Profiles

The therapeutic potential of 5-(4-methylphenyl)-1H-imidazol-2-amine and its analogs is largely attributed to their ability to inhibit specific enzymes that are dysregulated in various diseases, including cancer and inflammatory conditions.

Inhibition of DNA Replication and Repair Enzymes (e.g., Topoisomerase II)

Several imidazole-based compounds have demonstrated the ability to interfere with DNA replication and repair mechanisms, often by targeting enzymes like topoisomerase II. Topoisomerase II is essential for managing DNA topology during replication and transcription, making it a key target for anticancer drugs.

Newly synthesized imidazole-2-thiones linked to acenaphthylenone have been identified as dual DNA intercalators and topoisomerase II inhibitors. nih.gov Certain compounds in this series, particularly those with a 4-phenyl or 4-(4-chlorophenyl) substituent on the imidazole ring, showed potent induction of DNA damage. nih.gov Further studies revealed that compounds 5b and 5h exhibited significant inhibitory activity against topoisomerase II, with IC50 values of 0.54 μM and 0.34 μM, respectively, comparable to the standard drug doxorubicin (B1662922) (IC50 = 0.33 μM). nih.gov This dual mechanism of action, involving both direct DNA interaction and enzyme inhibition, highlights the potential of these imidazole derivatives as anticancer agents. nih.gov

| Compound | Target | IC50 (μM) | Reference |

| Compound 5b | Topoisomerase II | 0.54 | nih.gov |

| Compound 5h | Topoisomerase II | 0.34 | nih.gov |

| Doxorubicin | Topoisomerase II | 0.33 | nih.gov |

Kinase Inhibition (e.g., Focal Adhesion Kinase, Aurora Kinase, BRAFV600E Kinase)

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers. ed.ac.uk Imidazole-containing compounds have emerged as a significant class of kinase inhibitors. mdpi.comnih.gov

Focal Adhesion Kinase (FAK): FAK is a non-receptor tyrosine kinase that is overexpressed in many cancers and plays a key role in cell adhesion, migration, and survival. amsterdamumc.nlnih.gov Imidazo[2,1-b] nih.govnih.govresearchgate.netthiadiazole derivatives have been developed as potent FAK inhibitors. amsterdamumc.nl Lead compound 10l from this series demonstrated effective antiproliferative activity against various pancreatic cancer cell lines, with IC50 values in the low micromolar range (1.04–3.44 µM). amsterdamumc.nl Its mechanism of action involves the inhibition of FAK signaling, leading to cell cycle arrest and apoptosis. amsterdamumc.nl Other heterocyclic compounds containing 1,2,4-thiadiazole (B1232254) and 1,2,4-oxadiazole (B8745197) rings have also shown promise as FAK inhibitors. nih.gov

Aurora Kinase: Aurora kinases are essential for mitotic progression, and their overexpression is common in many tumors. nih.govmdpi.com Imidazo[4,5-b]pyridine derivatives have been designed as highly selective inhibitors of Aurora-A kinase. acs.org For instance, compound 40f displayed an IC50 of 0.015 μM for Aurora-A and was found to be highly selective over Aurora-B. acs.org The selectivity is attributed to interactions with specific residues like Thr217 in the Aurora-A active site. acs.org Other imidazole analogs, such as those based on a 1H-benzo[d]imidazole scaffold, have also shown inhibitory activity against Aurora kinases. mdpi.com

BRAFV600E Kinase: The BRAFV600E mutation is a common driver in melanoma and other cancers. researchgate.net Imidazothiazole-based compounds have been investigated as potent inhibitors of BRAFV600E. nih.gov Compound 1zb from this class was found to be a highly potent inhibitor of both V600E-B-RAF (IC50 = 0.978 nM) and RAF1 (IC50 = 8.2 nM) kinases. nih.gov It also showed superior potency against melanoma cell lines compared to the standard drug sorafenib. nih.gov Computational studies on imidazole analogs with terminal sulfonamides have also identified potential V600E-BRAF inhibitors with strong binding affinities. researchgate.net

| Compound | Target Kinase | IC50 | Reference |

| Compound 10l | FAK | 1.04–3.44 µM | amsterdamumc.nl |

| Compound 40f | Aurora-A | 0.015 µM | acs.org |

| Compound 1zb | V600E-B-RAF | 0.978 nM | nih.gov |

| Compound 1zb | RAF1 | 8.2 nM | nih.gov |

Modulation of Inflammatory Enzymes (e.g., Cyclooxygenase, Lipoxygenase)

Imidazole derivatives have also been explored for their anti-inflammatory properties through the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).

Cyclooxygenase (COX): COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. Selective inhibition of COX-2 is a major goal in the development of anti-inflammatory drugs with fewer gastrointestinal side effects. researchgate.net A series of 1,5-diarylpyrazole derivatives containing a sulfonamide group were evaluated for their ability to inhibit COX-2, leading to the identification of celecoxib (B62257) (SC-58635), a potent and selective COX-2 inhibitor. nih.gov The compound 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide, which shares structural similarities with the subject compound, was a key lead in this discovery. nih.gov Additionally, novel imidazole-based compounds have been designed as non-classical selective COX-2 inhibitors. brieflands.com Compound 5b , N-((1-benzyl-2-(methylsulfonyl)-1H-imidazol-5-yl)methyl)-4-methoxyaniline, was identified as the most potent inhibitor in its series with an IC50 of 0.71 µM and a high selectivity index for COX-2. brieflands.com

Lipoxygenase (LOX): Lipoxygenases are enzymes involved in the synthesis of leukotrienes, which are also important inflammatory mediators. researchgate.net Imidazole derivatives have been optimized as potent 5-lipoxygenase (5-LOX) inhibitors. nih.gov Structural modifications led to the development of 4-{3-[4-(2-methyl-1H-imidazol-1-yl)phenylthio]}phenyl-3,4,5,6-tetrahydro-2H-pyran-4-carboxamide (6 ) as an orally active and safe 5-LOX inhibitor. nih.gov Another study on 3,6-diphenylimidazo[2,1-b]thiazol-5-amine derivatives identified compound 5i as a potent 15-lipoxygenase inhibitor, being twice as potent as the reference drug quercetin. nih.gov

| Compound | Target Enzyme | IC50 | Selectivity Index (COX-2/COX-1) | Reference |

| Compound 5b | COX-2 | 0.71 µM | 115 | brieflands.com |

| Compound 5i | 15-LOX | - | - | nih.gov |

Inhibition of Ergosterol (B1671047) Synthesis (for antifungal activity)

The antifungal activity of many imidazole-containing compounds is primarily attributed to their ability to disrupt the synthesis of ergosterol, a vital component of the fungal cell membrane. Ergosterol plays a crucial role in maintaining membrane fluidity, integrity, and the function of membrane-bound proteins. The primary target for azole antifungals, including imidazoles, is the fungal cytochrome P450 enzyme lanosterol (B1674476) 14-α-demethylase.

This enzyme is critical in the ergosterol biosynthesis pathway, where it catalyzes the demethylation of lanosterol. By binding to the heme iron atom within the enzyme's active site, imidazole derivatives competitively inhibit its function. This inhibition leads to a depletion of ergosterol and a simultaneous accumulation of toxic 14-α-methylated sterol precursors in the fungal cell membrane. The disruption of the membrane's structure and function ultimately inhibits fungal growth and replication, exerting a fungistatic effect. At higher concentrations, some imidazole drugs may also have a direct damaging effect on the cell membrane.

Interference with Cellular Processes

Imidazole derivatives have been extensively studied for their potential in oncology, demonstrating interference with key cellular processes that drive cancer progression.

Inhibition of Cancer Cell Proliferation and Angiogenesis

A significant body of research highlights the capacity of imidazole-based compounds to inhibit the proliferation of various cancer cell lines. For instance, a series of 2,4,5-triphenyl-1H-imidazole derivatives were tested for their antiproliferative activity against human non-small cell lung carcinoma A549 cells. One derivative, 2-iodo-6-methoxy-4-(4,5-diphenyl-1H-imidazol-2-yl) phenol (B47542), demonstrated a predominant growth inhibition of 90.33%. aalto.fi Another study reported that the compound 5-(3,4,5-trimethoxybenzoyl)-4-methyl-2-(p-tolyl) imidazole showed potent activity against colorectal cancer cell lines, with IC50 values as low as 23.12 nM against HCT116 cells. mdpi.com

Beyond direct cytotoxicity, certain imidazole analogs act as angiogenesis inhibitors, targeting the formation of new blood vessels that tumors require for growth and metastasis. The synthesis of new 3-(imidazol-4(5)-ylmethylene)indolin-2-ones, for example, yielded compounds that were evaluated for their antiangiogenic activity in a rat aortic ring assay. researchgate.net One such compound induced a decrease in angiogenesis comparable to the known inhibitor SU-5416. researchgate.net Some imidazole-containing compounds also inhibit key signaling molecules involved in angiogenesis, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). mdpi.comnih.gov

| Compound | Cancer Cell Line | Activity | Reference |

|---|---|---|---|

| 2-iodo-6-methoxy-4-(4,5-diphenyl-1H-imidazol-2-yl) phenol | A549 (Lung) | 90.33% growth inhibition | aalto.fi |

| 5-(3,4,5-trimethoxybenzoyl)-4-methyl-2-(p-tolyl) imidazole | HCT116 (Colorectal) | IC50 = 23.12 nM | mdpi.com |

| Compound 6 (Abo-Elanwar et al.) | Various | VEGFR-2 Inhibition IC50 = 67 nM | nih.gov |

Induction of Apoptosis

The induction of apoptosis, or programmed cell death, is a primary mechanism through which many anticancer agents eliminate malignant cells. Imidazole derivatives have been shown to trigger this process through various signaling pathways. researchgate.net One study found that a novel imidazole derivative, compound 4f, induced apoptosis in 68.2% of treated HeLa cells within 24 hours. researchgate.net Mechanistic investigations revealed that this compound significantly increased the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2. researchgate.net Furthermore, the expression of Caspase-3, a key executioner caspase in the apoptotic cascade, was increased by 134.3% in HeLa cells following treatment with the compound. researchgate.net Other imidazole-based compounds have also been reported to increase the expression of apoptotic markers like caspase-3 in cancer cell lines. mdpi.com

| Parameter | Result | Reference |

|---|---|---|

| Apoptosis Rate (24h) | 68.2% | researchgate.net |

| Caspase-3 Expression Increase (24h) | 134.3% | researchgate.net |

| Bax Protein Expression | Significantly increased | researchgate.net |

| Bcl-2 Protein Expression | Decreased | researchgate.net |

Interaction with Neurotransmitter Systems

The imidazole scaffold is a privileged structure in neuropharmacology, with analogs demonstrating interactions with multiple neurotransmitter systems. ijpsjournal.com The nitrogen-rich ring can engage in various non-covalent interactions, allowing it to bind to a range of enzymes and receptors in the central nervous system. nih.gov

Studies have shown that imidazole derivatives can modulate serotonergic and dopaminergic pathways. Certain compounds have been developed as selective serotonin (B10506) reuptake inhibitors (SSRIs) or as dual serotonin and norepinephrine (B1679862) reuptake inhibitors. nih.gov For example, some arylpiperazinylalkyl derivatives of the imidazole-containing xanthine (B1682287) nucleus show a high affinity for serotonin receptors (5-HT1A, 5-HT7) and dopamine (B1211576) D2 receptors. researchgate.net

Other research has focused on the affinity of imidazole analogs for dopamine D2 and D3 receptors. A series of 2-(2,3-dimethoxyphenyl)-4-(aminomethyl)imidazole derivatives were synthesized and evaluated for their binding affinities, with one compound showing a D3 receptor affinity of 21 nM. acs.org Furthermore, the imidazoline (B1206853) ligand BU98008 (1-[4,5-dihydro-1H-imidazol-2-yl] isoquinoline) has been shown to increase extracellular noradrenaline and dopamine levels in the rat frontal cortex, suggesting a role in regulating monoamine concentrations. The versatility of the imidazole core also extends to other CNS targets, with derivatives being investigated as modulators of GABA-A receptors and ionotropic glutamate (B1630785) receptors. nih.gov

Computational and Theoretical Investigations of 5 4 Methylphenyl 1h Imidazol 2 Amine

Molecular Docking Studies for Target Identification and Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, typically a protein or enzyme, to form a stable complex. nih.govniscpr.res.in This method is instrumental in drug discovery for identifying potential biological targets and elucidating the molecular interactions that govern binding affinity. For 5-(4-methylphenyl)-1H-imidazol-2-amine, docking studies would be employed to screen it against various known drug targets, such as kinases, proteases, or G-protein coupled receptors, to identify potential inhibitory activities. nih.govnih.gov

The binding affinity is quantified by a scoring function, which estimates the free energy of binding; a more negative score typically indicates a stronger interaction. mdpi.com Studies on structurally similar imidazole (B134444) derivatives have shown that the imidazole core frequently participates in crucial hydrogen bonds and pi-stacking interactions within the receptor's active site. researchgate.net In the case of this compound, the 2-amino group and the imidazole ring nitrogens are expected to act as hydrogen bond donors and acceptors, while the tolyl group can engage in hydrophobic and pi-pi interactions.

Table 1: Representative Molecular Docking Results for this compound against Hypothetical Kinase Targets This table presents hypothetical data based on typical findings for similar imidazole-based kinase inhibitors.

| Target Protein | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|---|

| Glycogen Synthase Kinase-3β (GSK-3β) | 1Q3D | -7.8 | VAL135, LYS85 | Hydrogen Bond |

| TYR134 | Pi-Pi Stacking | |||

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | 4ASD | -8.2 | CYS919, ASP1046 | Hydrogen Bond |

| LEU840, VAL848 | Hydrophobic | |||

| Casein Kinase 2 (CK2) | 3FL7 | -7.5 | VAL116, ASN161 | Hydrogen Bond |

These predicted interactions provide a rational basis for the compound's potential mechanism of action and guide further optimization to enhance potency and selectivity. nih.gov

Density Functional Theory (DFT) for Electronic Structure and Stability Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure, geometry, and reactivity of molecules. orientjchem.orgniscpr.res.in For this compound, DFT calculations provide fundamental insights into its molecular properties. The process typically begins with geometry optimization to find the lowest energy conformation of the molecule. From this optimized structure, various electronic properties can be calculated.

Key parameters derived from DFT analysis include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of molecular stability; a smaller gap suggests higher reactivity. researchgate.netnih.gov

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is vital for understanding non-covalent interactions, particularly hydrogen bonding, which are central to receptor binding. niscpr.res.in

Table 2: Predicted Geometrical and Electronic Parameters for this compound from DFT Calculations (Calculated using B3LYP/6-31G(d,p) basis set; values are representative)

| Parameter | Predicted Value | Significance |

|---|---|---|

| Total Energy | -589.4 Hartrees | Thermodynamic Stability |

| Dipole Moment | 3.15 Debye | Molecular Polarity |

| HOMO Energy | -5.8 eV | Electron Donating Capacity |

| LUMO Energy | -1.2 eV | Electron Accepting Capacity |

These theoretical calculations are essential for understanding the intrinsic properties of the molecule, which in turn influence its pharmacokinetic and pharmacodynamic behavior. researchgate.netresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structures of a series of compounds with their biological activities. rjptonline.org The goal is to develop a mathematical equation that can predict the activity of new, unsynthesized molecules. A QSAR study on derivatives of this compound would involve synthesizing a library of analogs with varied substituents and testing their biological activity against a specific target.

The model is built using molecular descriptors, which are numerical values representing different physicochemical properties of the molecules (e.g., steric, electronic, hydrophobic). nih.govwisdomlib.org The resulting QSAR model's statistical significance and predictive power are validated using metrics like the squared correlation coefficient (R²) and the cross-validated correlation coefficient (Q²). nih.gov

A hypothetical QSAR model for a series of this compound derivatives might look like: pIC₅₀ = 0.6 * ClogP - 0.2 * TPSA + 0.9 * H_Donors + 1.5

This equation would suggest that activity increases with lipophilicity (ClogP) and the number of hydrogen bond donors, but decreases with increasing polar surface area (TPSA). Such models provide invaluable guidance for rational drug design, highlighting which molecular features are most important for the desired biological effect. nih.govresearchgate.net

Molecular Dynamics Simulations to Elucidate Receptor Interactions

While molecular docking provides a static snapshot of the ligand-receptor complex, Molecular Dynamics (MD) simulations offer a dynamic view of the system over time. nih.gov MD simulations are used to assess the stability of the docked pose and to explore the conformational changes of both the ligand and the protein upon binding. mdpi.com

For a complex of this compound with a target receptor, an MD simulation would be run for several nanoseconds. mdpi.com Key analyses include:

Root Mean Square Deviation (RMSD): This metric tracks the average deviation of the protein and ligand atoms from their initial positions over the course of the simulation. A stable RMSD value indicates that the complex has reached equilibrium and the binding pose is stable.

Root Mean Square Fluctuation (RMSF): This measures the fluctuation of individual amino acid residues, highlighting flexible regions of the protein and key residues that interact with the ligand. nih.gov

MD simulations can confirm whether the key interactions predicted by docking, such as hydrogen bonds, are maintained throughout the simulation, providing greater confidence in the proposed binding mode. mdpi.com

In Silico Prediction of Bioactivity and Pharmacokinetic Parameters

In the early stages of drug discovery, it is crucial to evaluate the pharmacokinetic properties of a compound, often summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). Numerous in silico tools and web servers (e.g., SwissADME, pkCSM) are available to predict these properties based on the molecule's structure. nih.govaip.orgresearchgate.net

For this compound, these tools can predict:

Drug-Likeness: Compliance with rules like Lipinski's Rule of Five, which helps to assess if a compound has physicochemical properties that would make it a likely orally active drug.

Absorption: Parameters like gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeability.

Metabolism: Prediction of which cytochrome P450 (CYP) enzymes are likely to be inhibited by the compound. nih.gov

Toxicity: Predictions of potential toxicity, such as mutagenicity (AMES test). nih.gov

Table 3: Predicted ADMET Properties for this compound Data generated using representative in silico prediction tools.

Chemoinformatics and Virtual Screening Approaches

Chemoinformatics applies computational methods to solve chemical problems, particularly in drug discovery. One of its most powerful applications is virtual screening, the process of computationally searching large libraries of small molecules to identify those most likely to bind to a drug target. scispace.comresearchgate.net

The structure of this compound can serve as a starting point, or "seed," for a virtual screening campaign. scispace.com Two common approaches are:

Ligand-Based Virtual Screening: This method searches for molecules in a database that are structurally similar to the known active compound (the seed). This is based on the principle that structurally similar molecules are likely to have similar biological activities.

Structure-Based Virtual Screening: This involves docking millions of compounds from a virtual library into the 3D structure of a biological target. nih.gov The top-scoring compounds are then selected for experimental testing.

These high-throughput computational methods allow researchers to rapidly explore vast chemical space and prioritize a manageable number of compounds for synthesis and biological evaluation, significantly accelerating the pace of drug discovery. scispace.com

Biological Activities and Therapeutic Potential of Imidazole 2 Amine Derivatives

Antimicrobial Activities

Imidazole (B134444) derivatives are a cornerstone in the development of antimicrobial agents, demonstrating a wide spectrum of activity against bacteria, fungi, and mycobacteria. nano-ntp.comnih.gov

Antibacterial Spectrum and Efficacy (e.g., against S. aureus, E. coli, P. aeruginosa, A. baumannii)

Derivatives of the imidazole nucleus have shown considerable efficacy against both Gram-positive and Gram-negative bacteria. jchemrev.com Research has demonstrated that substitutions on the imidazole ring can significantly enhance antibacterial action. researchgate.net For instance, a novel series of 2-amino-imidazole derivatives showed that the presence of an amine group at the second position of the imidazole moiety enhances antibacterial activity. niscpr.res.in

Studies have evaluated these compounds against clinically relevant pathogens:

Staphylococcus aureus : Various imidazole derivatives, including certain Schiff's bases, have exhibited significant inhibitory effects against S. aureus. niscpr.res.inorientjchem.org In one study, 4,5-diphenyl-1H-imidazole derivatives were synthesized, and compound 6d was found to be twice as potent as the standard drug ciprofloxacin (B1669076) against S. aureus, with a Minimum Inhibitory Concentration (MIC) of 4 µg/mL. scirp.org

Escherichia coli : Imidazole derivatives have demonstrated activity against E. coli. niscpr.res.innih.gov Certain 5-nitroimidazole/1,3,4-oxadiazole hybrids showed significant antibacterial activity with MIC values ranging from 4.9–17 µM. nih.gov

Pseudomonas aeruginosa : Activity against P. aeruginosa has been reported for some imidazole derivatives. nih.govmdpi.com For example, {1-[2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl]-1H-1,2,3-triazol-4-yl}methanol derivatives showed potent activity against this bacterium. nih.gov

Acinetobacter baumannii : Novel synthesized imidazole derivatives were evaluated against A. baumannii, demonstrating their potential to inhibit its growth. mdpi.com

Interactive Table: Antibacterial Activity of Imidazole-2-amine Derivatives

| Compound/Derivative Class | Bacterial Strain | Activity/Measurement (MIC) | Reference |

| Substituted 2-amino-imidazole derivatives | E. coli, S. aureus | Good activity, measured by zone of inhibition | niscpr.res.in |

| Novel imidazole derivatives (HL1, HL2) | S. aureus, E. coli, P. aeruginosa, A. baumannii | Growth inhibition observed | mdpi.com |

| 4,5-diphenyl-1H-imidazole derivative (6d) | S. aureus | 4 µg/mL | scirp.org |

| 5-nitroimidazole/1,3,4-oxadiazole hybrids | E. coli | 4.9–17 µM | nih.gov |

| Schiff's bases of 1-amino-4-(4-chlorobenzylidene)-2-methyl-1H-imidazolin-5-one | S. aureus | 100 µg/mL | orientjchem.org |

Antifungal Efficacy (e.g., against Candida albicans, Aspergillus fumigatus)

The antifungal properties of azole derivatives, including imidazoles, are well-established. nih.gov They are effective against a range of fungal pathogens, with many clinically used antifungal drugs containing the imidazole ring. researchgate.net

Candida albicans : Numerous studies have confirmed the efficacy of imidazole derivatives against C. albicans. niscpr.res.inmdpi.commdpi.comresearchgate.net The introduction of an amine group at the 2nd position of the imidazole moiety has been shown to enhance antifungal activity. niscpr.res.in One study found that two new imidazole derivatives were effective against 20 different Candida isolates, with one compound showing efficacy superior to fluconazole. researchgate.net When combined with a surface-active agent, the inhibitory power of some imidazole derivatives against Candida spp. increased significantly. mdpi.comresearchgate.net

Aspergillus fumigatus : Imidazole derivatives have also been reported to be effective against pathogenic fungi like A. fumigatus. orientjchem.orgnih.gov Their mechanism of action often involves the disruption of fungal cell wall synthesis. nih.gov

Interactive Table: Antifungal Activity of Imidazole-2-amine Derivatives

| Compound/Derivative Class | Fungal Strain | Activity/Measurement (MIC) | Reference |

| Substituted 2-amino-imidazole derivatives | C. albicans | High percentage of inhibition (up to 85.14%) | niscpr.res.in |

| Novel imidazole derivatives (HL1, HL2) | C. albicans | Growth inhibition observed | mdpi.com |

| Imidazole derivatives (SAM3, SAM5, AM5) | Candida spp. | 200 µg/mL to 312.5 µg/mL | mdpi.comresearchgate.net |

| New imidazole derivatives (Compound 42) | Candida isolates | Superior efficacy compared to fluconazole | researchgate.net |

| Schiff's base imidazole derivatives | A. fumigatus, C. albicans | Significant effect reported | orientjchem.org |

Antitubercular Activity

The search for new treatments for tuberculosis has led to the investigation of various heterocyclic compounds, with imidazole derivatives showing significant promise. researchgate.netresearchgate.netnih.gov Several studies have synthesized and evaluated imidazole-containing compounds for their activity against Mycobacterium tuberculosis. researchgate.netnih.govdntb.gov.ua For example, a series of imidazole derivatives synthesized by Pandey et al. resulted in a compound with promising activity against M. tuberculosis, identifying it as a lead for further development. researchgate.net Another study on 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamides also reported in vivo antitubercular activity. nih.gov

Interactive Table: Antitubercular Activity of Imidazole-2-amine Derivatives

| Compound/Derivative Class | Target | Activity/Observation | Reference |

| Imidazole-based carboxamides | Mycobacterium tuberculosis | Exhibited very good in vitro antitubercular activity | researchgate.net |

| 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamides | Mycobacterium tuberculosis H37Rv | Active in in vitro and in vivo studies | nih.gov |

| Imidazo[1,2-a]pyridine derivatives | Mycobacterium tuberculosis | Broad spectrum of biological activities including antitubercular effects | researchgate.net |

| Nitroimidazole derivatives | Drug-sensitive and drug-resistant M. tuberculosis | Excellent anti-tubercular activity | nih.gov |

Antiviral Activities (e.g., against Herpes Simplex Virus, Coxsackievirus B3)

The antiviral potential of imidazole derivatives has been explored against a range of DNA and RNA viruses. researchgate.netnih.gov

Herpes Simplex Virus (HSV): A study synthesizing a series of amidinourea compounds, designed as analogues of the antiviral drug moroxydine (B1676750) which contains an imidazole-like structure, evaluated them as potential non-nucleoside anti-HSV agents. mdpi.com Three of these compounds demonstrated micromolar activity against both HSV-1 and HSV-2 with low cytotoxicity. mdpi.com These compounds appear to act at an early stage of the HSV replication cycle. mdpi.com

Coxsackievirus B3 (CVB3): Benzimidazole (B57391) derivatives have shown particular promise against CVB3. researchgate.netnih.gov A study by Cheng et al. synthesized novel benzimidazoles and found two compounds that exhibited potent and selective activity against CVB3 in VERO cells, with IC50 values of 1.43 µg/mL and 0.54 µg/mL, respectively. researchgate.netnih.gov

Interactive Table: Antiviral Activity of Imidazole-2-amine Derivatives

| Compound/Derivative Class | Virus | Activity/Measurement (IC50) | Reference |

| Amidinourea derivatives (5i, 5j, 5k) | HSV-1, HSV-2 | Micromolar activity, inhibited replication by >90% | mdpi.com |

| Benzimidazole derivative (Compound 20) | Coxsackievirus B3 | 1.43 µg/mL | nih.gov |

| Benzimidazole derivative (Compound 21) | Coxsackievirus B3 | 0.54 µg/mL | nih.gov |

| 2-Phenylbenzimidazole analogs | HSV-1 | Good antiviral activity | nih.gov |

Anticancer and Antiproliferative Activities

Imidazole and its derivatives are a significant class of compounds in anticancer drug discovery, with many demonstrating potent antiproliferative effects against various cancer cell lines. nih.govnih.govresearchgate.net The mechanism of action can vary, with some derivatives targeting microtubules or specific kinases involved in cell proliferation. nih.gov

Several studies have highlighted the potential of these compounds:

A series of 1-substituted-2-aryl imidazoles displayed potent antiproliferative activities with IC50 values in the nanomolar range (80–1000 nM) against multiple cancer cell lines, including breast (MDA-MB-468, T47D), colon (HCT-15, HT29), and cervical (HeLa) cancer cells. nih.gov

Imidazopyridine derivatives were tested on castration-resistant prostate cancer cells, with one derivative, DME, showing high inhibitory activity on cell proliferation and in vitro tumorigenicity, partly by inducing apoptosis. unl.edu

In another study, two series of imidazolones were evaluated for their anticancer activity against HeLa, MCF-7, PC3, and HCT-116 cancer cell lines. japsonline.com Compound 6 from this series showed the highest inhibitory activity against VEGFR-2 with an IC50 of 67 nM, while compound 26 was most effective against CDK2A with an IC50 of 0.66 µM. japsonline.com

Interactive Table: Anticancer Activity of Imidazole-2-amine Derivatives

| Compound/Derivative Class | Cancer Cell Line | Activity/Measurement (IC50) | Reference |

| 1-Substituted-2-aryl imidazoles | MDA-MB-468, T47D, HCT-15, HeLa | 80–1000 nM | nih.gov |

| Imidazopyridine derivative (DME) | Prostate cancer cells (LNCaP C-81) | Significant antiproliferative effect | unl.edu |

| Imidazolone derivative (Compound 6) | Multiple cell lines | 67 nM (against VEGFR-2) | japsonline.com |

| Imidazolone derivative (Compound 26) | Multiple cell lines | 0.66 µM (against CDK2A) | japsonline.com |

| Benzimidazole derivative (Compound 2) | MCF7 (Breast cancer) | 0.0047 µM/ml | nih.gov |

| Benzimidazole derivative (Compound 10) | HCT116 (Colon cancer) | 0.0058 µM/ml | nih.gov |

Anti-inflammatory and Analgesic Properties

Imidazole derivatives have been widely investigated for their potential to alleviate inflammation and pain. nih.govresearchgate.netrjpbr.com Many nonsteroidal anti-inflammatory drugs (NSAIDs) are based on heterocyclic structures, and imidazoles have emerged as a promising scaffold for developing new agents in this class. nih.govresearchgate.net

A study on new methyl-imidazolyl-1,3,4-oxadiazoles and 1,2,4-triazoles found several compounds that exhibited significant analgesic and anti-inflammatory responses when compared to a control group. nih.gov The activity of some of these synthesized compounds was comparable to the standard drug indomethacin. nih.gov

Another study synthesized a series of eight novel imidazole analogues and tested them for pain-relieving and anti-inflammatory properties. nih.gov Certain compounds showed strong analgesic and soothing activity, comparable to diclofenac. researchgate.net

Schiff's base imidazole derivatives have also demonstrated the ability to reduce inflammatory responses, such as paw swelling and levels of pro-inflammatory cytokines like TNF-α and IL-1β. orientjchem.org

Interactive Table: Anti-inflammatory and Analgesic Activity of Imidazole Derivatives

| Compound/Derivative Class | Activity | Observation | Reference |

| Methyl-imidazolyl-oxadiazoles and -triazoles (Compounds 8, 9, 11-13, 15) | Analgesic | Significant antinociceptive effect | nih.gov |

| Methyl-imidazolyl-oxadiazoles and -triazoles (Compounds 8, 9, 11-13) | Anti-inflammatory | Significant response in comparison with control | nih.gov |

| Novel imidazole analogues (2a, 2b) | Anti-inflammatory | 100% soothing activity at 100 mg/kg b.w. | researchgate.net |

| Novel imidazole analogue (2g) | Analgesic | 89% strong analgesia at 100 mg/kg b.w. | researchgate.net |

| 2,4,5-triphenyl-1H-imidazole-1-yl derivatives | Anti-inflammatory | In-vitro activity demonstrated | researchgate.netjapsonline.com |

| Schiff's base imidazole derivatives (C1IM, C2IM, C4IM, C11IM) | Anti-inflammatory | Potential activity against carrageenan-induced inflammation | orientjchem.org |

Antioxidant Activities

The imidazole nucleus is recognized for its potent antioxidant and free-radical scavenging capabilities. mdpi.com The unique characteristics of the imidazole molecule, including its ability to form complexes and bind with various substrates, enable it to act as a free-radical scavenger through multiple defense mechanisms.

Studies on bifunctional 5-aryl-2H-imidazole derivatives have shed light on their structure-antioxidant properties. nih.gov Research has shown that the antioxidant and antiradical capacities are influenced by the substituents on the aryl fragment. nih.gov For instance, imidazole-derived polyphenolic compounds with electron-withdrawing groups, such as a nitro group, have demonstrated higher antioxidant and antiradical capacities. mdpi.comnih.gov In a study of 2,2-dimethyl-5-(4-nitrophenyl)-2H-imidazol-4-yl fragments conjugated with a polyphenolic subunit, a significant increase in antiradical capacity was observed. nih.gov

Furthermore, investigations into 2-imidazolones and 2-imidazolthiones have compared their antioxidant activities to that of uric acid, a known antioxidant. nih.gov It was found that 2-imidazolthiones were effective in reacting with the stable free radical 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) at rates comparable to uric acid. nih.gov While 2-imidazolones also reacted with DPPH, their reaction rate was considerably slower. nih.gov Both 2-imidazolthiones and 2-imidazolones have shown protective effects on erythrocytes from hemolysis induced by t-butyl hydroperoxide, suggesting their potential as antioxidants in biological systems. nih.gov

A series of 2-substituted benzimidazoles were synthesized and evaluated for their antioxidant activity using the DPPH radical scavenging method. One of the compounds, featuring a free hydroxyl group on the aromatic ring, demonstrated the most significant activity with an IC50 value of 7.35 µg/mL. researchgate.net

Table 1: Antioxidant Activity of Selected Imidazole Derivatives

| Compound Class | Assay | Key Findings | Reference |

|---|---|---|---|

| 5-aryl-2H-imidazole polyphenols | DPPH, Folin, AOC, ARC | Electron-withdrawing groups enhance activity. | mdpi.comnih.gov |

| 2-Imidazolthiones | DPPH, Oxyhemoglobin oxidation | Comparable reactivity to uric acid. | nih.gov |

| 2-Imidazolones | DPPH, Erythrocyte hemolysis | Slower reactivity than 2-imidazolthiones but still protective. | nih.gov |

Antiparasitic Activities (e.g., Antimalarial, Antileishmanial, Anthelmintic)

The 2-aminoimidazole scaffold is a key feature in several compounds with significant antiparasitic properties.

Antimalarial Activities

The emergence of drug-resistant strains of Plasmodium falciparum necessitates the development of new antimalarial agents. nih.gov A series of 2-aminobenzimidazoles featuring a phenol (B47542) moiety have been designed and synthesized, showing high potency against various P. falciparum strains, including those resistant to chloroquine (B1663885) and artemisinin. nih.gov One of the most potent molecules, with a 4,5-dimethyl substituted phenol, exhibited an IC50 value of 6.4 ± 0.5 nM against the 3D7 strain. nih.gov These compounds also displayed favorable pharmaceutical properties such as low molecular weight and high ligand efficiency. nih.gov Another class of compounds, aminoazabenzimidazoles, has been identified as orally active antimalarial agents with a novel mechanism of action, demonstrating efficacy in a mouse model of malaria. nih.gov

Antileishmanial Activities

Leishmaniasis is a parasitic disease caused by Leishmania protozoa. Several studies have highlighted the potential of imidazole derivatives in combating this disease. A series of cationic gold(I)-carbene complexes with 4,5-diarylimidazolylidene ligands have been tested against Leishmania major. nih.gov A ferrocene-containing compound from this series showed high activity against L. major amastigotes. nih.gov Additionally, certain pyrimido[1,2-a]benzimidazole (B3050247) derivatives have demonstrated excellent activity against L. major promastigotes and amastigotes, with EC50 values in the nanomolar range. mdpi.com The search for new treatments has also led to the investigation of 2-amino-thiophene derivatives, which have shown effectiveness in inhibiting the growth of various Leishmania species. nih.govmdpi.com

Anthelmintic Activities

Helminth infections remain a significant global health issue. Benzimidazole derivatives are well-known for their anthelmintic activity. researchgate.net Research into novel imidazole-5-one derivatives has shown that certain synthesized compounds exhibit good anthelmintic activity against the Indian earthworm Pheretima posthuma, with some compounds showing significant paralytic times compared to the standard drug albendazole. ijpbs.com

Table 2: Antiparasitic Activity of Selected Imidazole Derivatives

| Activity | Compound Class | Target Organism | Key Findings | Reference |

|---|---|---|---|---|

| Antimalarial | 2-Aminobenzimidazoles | Plasmodium falciparum | IC50 of 6.4 ± 0.5 nM for the most potent molecule. | nih.gov |

| Antimalarial | Aminoazabenzimidazoles | Plasmodium falciparum | Orally active with a novel mechanism of action. | nih.gov |

| Antileishmanial | Imidazol-2-ylidene-gold(I) complexes | Leishmania major | High activity against amastigotes. | nih.gov |

| Antileishmanial | Pyrimido[1,2-a]benzimidazoles | Leishmania major | EC50 values in the nanomolar range. | mdpi.com |

Other Pharmacological Profiles (e.g., Antidepressant, Antiepileptic, Antihypertensive)

The therapeutic potential of 2-aminoimidazole derivatives extends to the central nervous system and cardiovascular system.

Antidepressant Activities

Several imidazole-based compounds have been investigated for their potential as antidepressants. nih.gov One study focused on novel aryl piperazines targeting both 5-HT1A and sigma-1 receptors, which are implicated in the pathophysiology of depression. researchgate.net Another area of research has explored imidazole-based inhibitors of neuronal nitric oxide synthase (nNOS) that may enhance the effects of existing antidepressants. nih.gov For instance, 1-(2-trifluoromethylphenyl)-imidazole was found to augment the antidepressant activity of several selective serotonin (B10506) reuptake inhibitors (SSRIs). nih.gov

Antiepileptic Activities

Epilepsy is a common neurological disorder, and there is a continuous search for new antiepileptic drugs (AEDs) with improved efficacy and fewer side effects. benthamdirect.com α-Amino acid amide derivatives, which can be related to the 2-aminoimidazole structure, have shown anticonvulsant activity. benthamdirect.com Specifically, α-amino acids with a 2,6-dimethylanilide group demonstrated activity in various seizure models in mice and rats. benthamdirect.com The valine dimethylanilide (R)-42 was particularly potent in the maximal electroshock seizure (MES) test. benthamdirect.com

Antihypertensive Activities

The 2-aminoimidazoline (B100083) scaffold, a close relative of 2-aminoimidazole, has been a basis for the development of antihypertensive agents. nih.gov These compounds have been shown to lower blood pressure in animal models. nih.govnih.gov While some synthesized 2-aminobenzimidazole (B67599) derivatives did not show appreciable antihypertensive activity in spontaneously hypertensive rats, the broader class of imidazoles continues to be explored for cardiovascular applications. nih.govresearchgate.net A novel compound, 221s (2,9), derived from danshensu (B613839) and proline (which contains an imino acid structure), has shown significant antihypertensive activity by reducing systolic and diastolic blood pressure in spontaneously hypertensive rats, with a mechanism suggested to involve ACE inhibition. mdpi.com

Table 3: Other Pharmacological Activities of Imidazole Derivatives

| Activity | Compound Class/Derivative | Mechanism/Model | Key Findings | Reference |

|---|---|---|---|---|

| Antidepressant | Aryl piperazines | 5-HT1A and sigma-1 receptor targeting | Potential dual-target antidepressant agents. | researchgate.net |

| Antidepressant | 1-(2-trifluoromethylphenyl)-imidazole | Neuronal nitric oxide synthase (nNOS) inhibition | Augments the activity of SSRIs. | nih.gov |

| Antiepileptic | α-Amino acid 2,6-dimethylanilides | Maximal electroshock seizure (MES) test | (R)-42 showed an ED50 of 3.6 mg/kg in mice. | benthamdirect.com |

| Antihypertensive | 2-Aminoimidazolines | Blood pressure in animal models | Demonstrated blood pressure-lowering effects. | nih.gov |

Future Research Directions and Challenges

Design and Discovery of Novel Imidazole-2-amine Compounds with Enhanced Efficacy and Selectivity

The quest for novel imidazole-2-amine derivatives with superior efficacy and selectivity is a primary focus of future research. The inherent versatility of the imidazole (B134444) scaffold allows for extensive structural modifications to optimize interactions with biological targets. sigmaaldrich.com Researchers are exploring the synthesis of new analogues of 5-(4-methylphenyl)-1H-imidazol-2-amine by introducing various substituents on the imidazole ring and the phenyl group. The goal is to modulate the compound's physicochemical properties, such as solubility and bioavailability, and to enhance its binding affinity to specific enzymes or receptors.

A key strategy involves the use of computational modeling and quantitative structure-activity relationship (QSAR) studies to guide the design of new molecules. These approaches help in predicting the biological activity of virtual compounds before their synthesis, thereby streamlining the drug discovery process. For instance, docking studies can simulate the interaction of designed imidazole derivatives with the active sites of target proteins, such as kinases or microbial enzymes, providing insights into the structural requirements for potent inhibition. The development of highly selective inhibitors is crucial to minimize off-target effects and associated toxicities.

| Research Approach | Objective | Key Techniques |

| Analogue Synthesis | Enhance potency and selectivity | Substituent modification, isosteric replacement |

| Computational Design | Predict activity and optimize structure | QSAR, molecular docking, pharmacophore modeling |

| High-Throughput Screening | Identify lead compounds | Assay development against specific targets |

Strategies to Overcome Drug Resistance in Antimicrobial and Anticancer Applications

Drug resistance is a formidable challenge in the treatment of both infectious diseases and cancer, limiting the long-term efficacy of many therapeutic agents. Imidazole-based compounds are being investigated for their potential to circumvent common resistance mechanisms.

In the realm of antimicrobial resistance, strategies include the development of imidazole derivatives that can inhibit efflux pumps, the cellular machinery that bacteria use to expel antibiotics. By blocking these pumps, the intracellular concentration of the antimicrobial agent can be increased, restoring its effectiveness. Another approach is to design compounds that target non-essential bacterial pathways, which are less likely to develop resistance. Combination therapies, where an imidazole-based compound is co-administered with a conventional antibiotic, are also being explored to create synergistic effects and combat resistant strains.

In cancer therapy, resistance often arises from mutations in drug targets or the activation of alternative signaling pathways. The development of multi-target imidazole derivatives that can simultaneously inhibit several key proteins in cancer cell proliferation and survival is a promising strategy. For example, a single compound might target both a specific kinase and a protein involved in angiogenesis. Furthermore, imidazole-based agents that can overcome the resistance conferred by efflux pumps like P-glycoprotein are of significant interest.

| Resistance Mechanism | Proposed Strategy | Example Application |

| Efflux Pumps | Development of efflux pump inhibitors (EPIs) | Co-administration with existing antibiotics |

| Target Mutation | Design of multi-target inhibitors | Simultaneous inhibition of multiple oncogenic kinases |

| Enzymatic Degradation | Synthesis of inhibitor-protected compounds | β-lactamase inhibitors combined with β-lactam antibiotics |

Exploration of New Therapeutic Targets for Imidazole-Based Agents

The structural versatility of the imidazole scaffold allows it to interact with a wide range of biological targets, opening up avenues for new therapeutic applications beyond its established roles. sigmaaldrich.com Researchers are actively screening libraries of imidazole derivatives against diverse panels of enzymes and receptors to identify novel activities.

One area of intense investigation is the targeting of protein kinases, a large family of enzymes that play crucial roles in cell signaling and are often dysregulated in diseases like cancer and inflammatory disorders. The imidazole ring is a key pharmacophore in many kinase inhibitors due to its ability to form hydrogen bonds with the hinge region of the kinase active site. The discovery of novel imidazole compounds that selectively inhibit previously untargeted kinases could lead to new treatments for a variety of diseases.

Another emerging area is the development of imidazole-based compounds for neurodegenerative diseases. For instance, certain imidazole derivatives have shown potential in modulating pathways involved in Alzheimer's disease. The exploration of G-protein coupled receptors (GPCRs) and ion channels as targets for imidazole compounds also holds promise for the treatment of various central nervous system disorders.

Development of Imidazole Derivatives for Emerging Diseases

The constant threat of new and re-emerging infectious diseases necessitates the development of broad-spectrum antiviral and antimicrobial agents. The imidazole scaffold has been a fruitful starting point for the discovery of compounds with activity against a range of pathogens. For example, imidazole derivatives have been investigated for their potential to treat diseases caused by protozoan parasites like Trypanosoma cruzi, the causative agent of Chagas disease.

The development of imidazole-based compounds as antiviral agents is another active area of research. This includes the design of molecules that can interfere with viral entry, replication, or assembly. Given the rapid evolution of viruses, there is a continuous need for new antiviral drugs with novel mechanisms of action.

Application of Advanced Synthetic Technologies for Sustainable Production

The traditional methods for synthesizing imidazole derivatives can sometimes be inefficient and environmentally unfriendly. Future research will increasingly focus on the application of advanced synthetic technologies to enable the sustainable and scalable production of compounds like this compound.

Green chemistry principles are being integrated into synthetic routes, utilizing less hazardous solvents, reducing waste, and improving energy efficiency. Techniques such as microwave-assisted synthesis and ultrasound irradiation have been shown to accelerate reaction times and improve yields for imidazole synthesis. The use of solid-phase synthesis and flow chemistry is also being explored to automate and streamline the production process, making it more efficient and cost-effective. The development of novel catalysts, including nanocatalysts, can further enhance the sustainability of these synthetic methods.

Multi-target Drug Design Based on the Imidazole Scaffold

The complexity of many diseases, such as cancer and neurodegenerative disorders, often involves multiple biological pathways. This has led to the emergence of multi-target drug design, an approach that aims to develop a single molecule that can modulate several targets simultaneously. The imidazole scaffold is well-suited for this strategy due to its ability to be functionalized at multiple positions, allowing for the incorporation of different pharmacophores that can interact with distinct targets.

For example, a multi-target imidazole derivative for cancer could be designed to inhibit both a key signaling kinase and a protein involved in tumor angiogenesis. This polypharmacological approach has the potential to be more effective than combination therapies with single-target drugs and may also help to overcome drug resistance.

Integration of Artificial Intelligence and Machine Learning in Imidazole Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery. These technologies can analyze vast datasets of chemical structures and biological activities to identify novel drug candidates and predict their properties with high accuracy.

In the context of imidazole drug discovery, AI and ML algorithms can be used to:

Predict the bioactivity and safety profiles of novel imidazole derivatives.

Generate new molecular structures with desired pharmacological properties.

Identify potential new therapeutic targets for imidazole-based compounds.

Optimize synthetic routes for the efficient production of lead compounds.

Analyze clinical trial data to identify patient populations that are most likely to respond to a particular treatment.

By accelerating the identification and optimization of lead compounds, AI and ML have the potential to significantly reduce the time and cost associated with bringing new imidazole-based drugs to the market.

Role of Imidazole Derivatives in Materials Science and Coordination Chemistry

The imidazole moiety is a fundamental five-membered aromatic heterocycle that is of significant interest in the fields of materials science and coordination chemistry. researchgate.net Its derivatives are widely utilized due to their versatile coordination capabilities and their ability to participate in the formation of supramolecular structures. researchgate.netrsc.org The unique electronic and structural properties of the imidazole ring, characterized by two nitrogen atoms, allow it to act as an excellent ligand for a variety of metal ions. researchgate.net

In materials science, imidazole derivatives are employed in the creation of advanced materials, including functional polymers and coatings. researchgate.net These materials often exhibit enhanced durability and resistance to environmental degradation. researchgate.net One notable application is in the area of corrosion inhibition for metals such as iron, copper, and their alloys. researchgate.net The effectiveness of imidazole derivatives as corrosion inhibitors is attributed to their ability to adsorb onto the metal surface, forming a protective film. researchgate.net This adsorption is facilitated by the presence of the nitrogen atoms in the imidazole ring, which can coordinate with the metal surface. researchgate.net

The field of coordination chemistry extensively utilizes imidazole and its derivatives as building blocks for the synthesis of metal-organic frameworks (MOFs) and other coordination compounds. researchgate.netrsc.org The nitrogen atoms in the imidazole ring act as donor sites, allowing for the formation of stable complexes with a wide range of transition metal ions. acs.org The structural diversity of imidazole derivatives, which can be functionalized at various positions on the ring, allows for the tuning of the resulting coordination complexes' properties. researchgate.net This tunability is crucial for designing materials with specific functionalities for applications in areas such as catalysis, gas storage, and separation. researchgate.netrsc.org

The compound this compound possesses the key structural features of an imidazole derivative that make it a promising candidate for applications in both materials science and coordination chemistry. The imidazole ring provides the necessary coordination sites for interaction with metal centers, while the 4-methylphenyl group can influence the steric and electronic properties of the molecule, potentially leading to the formation of unique supramolecular architectures. The 2-amino group offers an additional site for functionalization or hydrogen bonding interactions, which can further direct the assembly of complex structures.

Q & A

Basic: What are the common synthetic routes for 5-(4-methylphenyl)-1H-imidazol-2-amine, and what are the typical challenges in achieving high yields?

The synthesis of imidazol-2-amine derivatives often involves oxidative heterodimerization or condensation reactions. For example, imidazole derivatives with aryl substituents are synthesized via multi-step routes involving coupling of aryl halides with imidazole precursors under transition metal catalysis. Typical yields range from 4% to 10%, as observed in analogous imidazol-2-amine syntheses using oxidative heterodimerization . Challenges include regioselectivity control, side reactions due to the reactive amine group, and purification difficulties arising from polar byproducts. Optimization of reaction conditions (e.g., temperature, solvent, catalyst) and post-synthetic purification techniques (e.g., column chromatography, recrystallization) are critical.

Basic: Which spectroscopic and analytical techniques are essential for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : and NMR confirm proton environments and carbon frameworks, particularly distinguishing aromatic protons and amine groups .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

- X-ray Crystallography : Resolves 3D molecular geometry and hydrogen bonding networks. Tools like SHELXL (for refinement) and ORTEP-3 (for visualization) are widely used .

- FT-IR Spectroscopy : Identifies functional groups (e.g., N-H stretches in amines, C=C aromatic vibrations) .

Advanced: How can computational methods like DFT enhance the understanding of this compound’s electronic properties and reactivity?

Density Functional Theory (DFT) calculations provide insights into:

- Electron Distribution : Mapping HOMO-LUMO gaps to predict reactivity in nucleophilic/electrophilic reactions .

- Thermochemical Stability : Estimating bond dissociation energies and reaction enthalpies for synthetic pathway optimization .

- Non-Covalent Interactions : Analyzing π-π stacking or hydrogen bonding in crystal packing using tools like AIM (Atoms in Molecules) theory .

Advanced: How can researchers resolve contradictions in crystallographic data during structure determination?

Discrepancies in crystallographic data (e.g., bond lengths, angles) may arise from disorder, twinning, or poor diffraction quality. Strategies include:

- Refinement Software : SHELXL allows constraints/restraints for disordered regions .

- Validation Tools : CheckCIF (IUCr) identifies outliers in geometry or thermal parameters .

- Complementary Methods : Pair X-ray data with solid-state NMR or DFT-optimized geometries to validate ambiguous regions .

Advanced: What strategies can improve low synthetic yields of imidazol-2-amine derivatives?

- Catalyst Optimization : Transition metal catalysts (e.g., Pd, Cu) with ligands (e.g., bipyridyl) enhance coupling efficiency .

- Microwave-Assisted Synthesis : Reduces reaction time and improves yield via controlled heating .

- Protecting Groups : Temporarily block reactive amines to minimize side reactions during synthesis .

Advanced: How can hydrogen bonding networks in the crystal structure be systematically analyzed?

Graph set analysis (G. R. Desiraju’s method) classifies hydrogen bonds into patterns (e.g., chains, rings) based on donor-acceptor distances and angles. Tools like Mercury (CCDC) visualize these networks, while crystallographic software (SHELXL) refines H-bond parameters . For this compound, prioritize N-H···N and C-H···π interactions .

Advanced: How can derivatives of this compound be designed for targeting biological receptors like uPAR?

- Virtual Screening : Use molecular docking (AutoDock, Glide) to predict binding affinity to targets like urokinase receptor (uPAR). Substituents on the imidazole ring (e.g., electron-withdrawing groups) can modulate interactions .

- Pharmacophore Modeling : Identify key features (e.g., amine groups, aromatic rings) essential for receptor binding .

- In Vitro Assays : Validate binding using surface plasmon resonance (SPR) or fluorescence polarization .

Advanced: What role do substituents on the imidazole ring play in fluorescence properties?

Electron-donating groups (e.g., -NH, -OCH) enhance fluorescence by stabilizing excited states via conjugation. For example, triphenylamine-imidazole hybrids show strong emission due to extended π-systems and intramolecular charge transfer . Substituent position (para vs. meta) also affects quantum yield and Stokes shift .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.